2,4-Dinitrophenetole
Overview
Description
Synthesis Analysis
2,4-Dinitrophenol (DNP) has been identified as an efficient activator in the synthesis of phosphoramidites, indicating its potential utility in the nucleotide synthesis via the phosphoramidite route. This synthesis process involves the activation of P(III) amides with nucleosides to yield P(III) esters in excellent yield, demonstrating the compound's role in enhancing reaction efficiency (Dąbkowski et al., 2000).
Molecular Structure Analysis
The molecular structure of 2,4-Dinitrophenol has been extensively studied, with investigations into its vibrational structure through FT-IR, FT-Raman spectroscopy, and quantum chemical calculations. These studies reveal strong intramolecular hydrogen bonding, significantly affecting the compound's vibrational and molecular characteristics (Chiș, 2004).
Chemical Reactions and Properties
2,4-Dinitrophenol undergoes various chemical reactions, including its role as a determinant in precipitin reactions and its formation upon the nitration of mononitrophenols in atmospheric conditions. These reactions are crucial for understanding the compound's behavior in biological and environmental contexts (Eisen et al., 1954); (Vione et al., 2005).
Physical Properties Analysis
The physical properties of 2,4-Dinitrophenol, including its crystalline and thermodynamic properties, have been explored using density functional theory. These studies highlight the compound's electronic structure, vibrational properties, and thermodynamic favorability under high temperatures, contributing to our understanding of its stability and reactivity (Zhu et al., 2009).
Chemical Properties Analysis
Investigations into the chemical properties of 2,4-Dinitrophenol have shed light on its potential as a catalyst in organic reactions, such as the visible-light-mediated photoannulation of α-azidochalcones. This research underscores the compound's versatility and effectiveness in facilitating complex chemical transformations (Newar et al., 2022).
Scientific Research Applications
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Pharmacokinetics and Pharmacodynamics
- Field: Medical Research
- Application: 2,4-DNP is an oxidative phosphorylation uncoupling agent that was used for weight loss in the early 1930s . It was banned due to severe toxicities associated with the compound .
- Method: The study investigated the whole body disposition of DNP in the C57BL/6J diet induced obese mouse model . DNP was administered intravenously at 1 mg/kg, and intraperitoneally at 5 mg/kg and 15 mg/kg .
- Results: The study found limited DNP distribution to tissues . DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
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Selective Detection of 2,4-DNP
- Field: Analytical Chemistry
- Application: The organic contaminant 2,4-DNP poses significant risks to human health . The study focused on the selective detection of 2,4-DNP .
- Method: The fluorescence intensity ratio (I0/I) and emission peak shift (Δλ) were utilized for selective detection of 2,4-DNP by NH2-MIL-125 (Ti) .
- Results: The emission peak of the NH2-MIL-125 (Ti) suspension exhibited a remarkable red shift in the presence of 2,4-DNP (Δλ = 26 nm) . The I0/I ratio of the NH2-MIL-125 (Ti) suspension exhibited a robust linear correlation with 2,4-DNP at the low concentration range (0–70 μM) .
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Energy Metabolism in Cancer Cells
- Field: Oncology
- Application: One of the strategies for the treatment of advanced cancer diseases is targeting the energy metabolism of the cancer cells . The compound 2,4-DNP disrupts the cell energy metabolism through the ability to decouple oxidative phosphorylation .
- Method: The study determined the ability of 2,4-DNP to sensitize prostate cancer cells with different metabolic phenotypes to the action of known anthracyclines (doxorubicin and epirubicin) .
- Results: The study revealed that the incubation of LNCaP prostate cancer cells (oxidative phenotype) with epirubicin and doxorubicin simultaneously with 2,4-DNP showed the presence of a synergistic effect for both the cytostatics .
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Monitoring Trace 2,4-DNP in Biological and Environmental Samples
- Field: Environmental Science
- Application: 2,4-DNP was used as an oral medicine to control body weight as research showed that it could significantly improve basal metabolic rate, but was soon forbidden to be used for the purpose of losing weight by the Food and Drug Administration due to its serious side effects including hyperthermia, cataract and death . Therefore, it is of great significance to establish a rapid, simple and high-selectivity analysis method for monitoring trace 2,4-DNP in biological and environmental samples .
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Selective Detection of 2,4-DNP in Water Environments
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Mitochondrial Uncoupling
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Inhibition of Efflux Pumps in Multidrug-Resistant Bacteria
Safety And Hazards
When handling 2,4-Dinitrophenetole, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
1-ethoxy-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKMOXAGMIZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060588 | |
Record name | 2,4-Dinitrophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrophenetole | |
CAS RN |
610-54-8 | |
Record name | 1-Ethoxy-2,4-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DINITROPHENETOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethoxy-2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dinitrophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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